molecular formula C16H30O2 B1176026 Per-iodo-dodecahydrododecaborate,Nasalt CAS No. 149211-37-0

Per-iodo-dodecahydrododecaborate,Nasalt

Cat. No.: B1176026
CAS No.: 149211-37-0
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Description

Evolution of Icosahedral Borane (B79455) Cluster Chemistry: A Historical Perspective

The journey into the world of polyhedral boranes began with the pioneering work of Alfred Stock in the early 20th century, who developed the necessary techniques to handle these reactive and volatile compounds. metu.edu.tr However, it was the theoretical prediction of the existence of the stable icosahedral dodecaborate (B577226) anion, [B₁₂H₁₂]²⁻, by H. C. Longuet-Higgins and M. de V. Roberts in 1955 that set the stage for a new chapter in boron chemistry. This prediction was experimentally confirmed five years later by Hawthorne and Pitochelli, who successfully synthesized the anion. metu.edu.tr This discovery was a landmark achievement, as the icosahedral B₁₂ core is a fundamental building block in the various allotropes of elemental boron. The development of scalable synthetic routes, such as the pyrolysis of triborate salts derived from sodium borohydride, made the [B₁₂H₁₂]²⁻ anion more accessible for further investigation. metu.edu.tr This accessibility paved the way for extensive studies into its structure, bonding, and reactivity, forming the bedrock upon which the chemistry of its derivatives, including the per-iodinated form, is built.

Significance of Per-halogenation in Borane Cluster Architectures

The substitution of all twelve hydrogen atoms on the [B₁₂H₁₂]²⁻ cluster with halogen atoms, a process known as per-halogenation, is a critical strategy for tuning the properties of these icosahedral architectures. Per-halogenation, including iodination, significantly enhances the stability of the borane cage and imparts reversible redox behavior, which is not readily observed in the parent hydride cluster. acs.org This modification allows the cluster to access different oxidation states, a property that is central to many of its potential applications. rsc.org Furthermore, the boron-halogen bonds, including the strong boron-iodine bond, are generally stable, making these compounds robust under various conditions. researchgate.netacs.org The introduction of iodine atoms also dramatically increases the molecular weight and electron density of the anion, which are key factors in certain applications.

Structural and Electronic Peculiarities of Dodecaborate Anions

The parent dodecahydrododecaborate anion, [B₁₂H₁₂]²⁻, possesses a highly symmetrical icosahedral structure, where the twelve boron atoms form a cage with each boron atom bonded to a single hydrogen atom. This structure is characterized by a unique three-dimensional delocalized electron system, often referred to as "3D aromaticity," which accounts for its exceptional stability.

From an electronic standpoint, the per-halogenation significantly alters the properties of the dodecaborate anion. The [B₁₂I₁₂]²⁻ anion is described as a "superchaotropic" agent, a property that influences its interaction with other molecules and biological structures. rsc.org The introduction of the electron-withdrawing iodine atoms also impacts the redox potential of the cluster, making it a subject of interest in electrochemistry. rsc.org

Structural Data for the [B₁₂I₁₂]²⁻ Anion (from Cs₂[B₁₂I₁₂]·2MeCN)
ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
B-B Bond Length Range (Å)1.77-1.81 researchgate.net
B-I Bond Length Range (Å)2.16-2.19 researchgate.net

Overview of Research Trajectories for Per-iodo-dodecahydrododecaborate, Nasalt

Current research into Per-iodo-dodecahydrododecaborate, Nasalt, and the broader family of per-iodinated dodecaborates is exploring several promising avenues. One of the most notable is its potential application as an X-ray contrast agent. rsc.orgrsc.org The high iodine content (approximately 90% by mass in Na₂[B₁₂I₁₂]) and its high water solubility make it an attractive candidate for this purpose. rsc.org However, its inherent toxicity, likely linked to its superchaotropic nature, presents a significant challenge that researchers are actively trying to overcome, for instance, through encapsulation in cyclodextrins. rsc.orgrsc.org

The unique electronic properties of the [B₁₂I₁₂]²⁻ anion also make it a target for fundamental studies in supramolecular and materials chemistry. Its behavior as a weakly coordinating anion is another area of active investigation.

Scope and Objectives of Current Academic Inquiry into the Compound

The primary goals of ongoing research on Per-iodo-dodecahydrododecaborate, Nasalt, are multifaceted. A key objective is the development of safe and effective formulations for its use in medical imaging, which involves mitigating its toxicity while retaining its excellent X-ray attenuation properties. rsc.orgrsc.org From a fundamental chemical perspective, researchers are focused on a deeper understanding of its electronic structure, reactivity, and interactions with other molecules. This includes detailed electrochemical studies to map its redox behavior and computational modeling to complement experimental findings. The synthesis of new derivatives and materials incorporating the [B₁₂I₁₂]²⁻ core is another active area, aiming to create novel functional materials with tailored properties.

Key Research Areas for Per-iodo-dodecahydrododecaborate, Nasalt
Research AreaObjectiveKey Findings/Challenges
Medical ImagingDevelopment as an X-ray contrast agent. rsc.orgrsc.orgHigh iodine content is advantageous; toxicity due to superchaotropic nature is a major hurdle. rsc.orgrsc.org
Supramolecular ChemistryUnderstanding its chaotropic effects and host-guest chemistry.Forms inclusion complexes with cyclodextrins, which can modulate its properties. rsc.org
Materials ScienceIncorporation into novel materials.Potential as a building block for functional polymers or ionic liquids.
ElectrochemistryCharacterization of its redox properties.Exhibits high and reversible oxidation potentials. rsc.org

Properties

CAS No.

149211-37-0

Molecular Formula

C16H30O2

Synonyms

Per-iodo-dodecahydrododecaborate,Nasalt

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Per Iodo Dodecahydrododecaborate, Nasalt

Historical Development of Per-Iodination Routes for [B₁₂H₁₂]²⁻

The journey towards the synthesis of the per-iodinated dodecaborate (B577226) anion is rooted in the broader exploration of the halogenation of the parent dodecahydrododecaborate dianion, [B₁₂H₁₂]²⁻. Early investigations into the chemistry of this remarkably stable boron cluster revealed its susceptibility to electrophilic substitution reactions.

Initial forays into the halogenation of [B₁₂H₁₂]²⁻ were pioneered by Knoth and coworkers. Their seminal work demonstrated that the hydrogen atoms on the boron cage could be completely substituted by halogen atoms, leading to the formation of perhalogenated derivatives. The first successful synthesis of the per-iodo-dodecahydrododecaborate anion, [B₁₂I₁₂]²⁻, was a significant milestone in this endeavor.

The early methods for achieving per-iodination were often characterized by harsh reaction conditions and the use of potent iodinating agents. One of the first successful routes involved the direct reaction of the sodium salt of the dodecahydrododecaborate anion, Na₂[B₁₂H₁₂], with iodine monochloride (ICl) in a suitable solvent. rsc.orgcas.cz This approach, while effective in achieving complete iodination, highlighted the challenges associated with controlling the degree of substitution and isolating the desired per-iodinated product in high purity.

Over the years, the development of per-iodination routes has focused on improving reaction efficiency, yield, and selectivity. This has involved the exploration of various iodinating agents, reaction conditions, and purification methods, paving the way for the more optimized synthetic pathways discussed in the subsequent sections.

Optimized Synthetic Pathways for High-Yield Production of Per-iodo-dodecahydrododecaborate, Na salt

Building upon the foundational historical methods, significant progress has been made in developing optimized synthetic pathways for the high-yield production of Na₂[B₁₂I₁₂]. These modern approaches prioritize efficiency, reproducibility, and the use of more readily available and manageable reagents.

A widely adopted and optimized method involves the direct iodination of a solution of Na₂[B₁₂H₁₂] using an excess of a suitable iodinating agent. The choice of solvent and temperature plays a crucial role in maximizing the yield and purity of the final product. For instance, carrying out the reaction in an aqueous medium or a mixture of water and an organic solvent at elevated temperatures has been shown to facilitate the complete substitution of all twelve hydrogen atoms.

One notable advancement in the synthesis of heavily iodinated boron clusters is the application of microwave-assisted synthesis. researchgate.net This technique can significantly reduce reaction times from hours or days to mere minutes, while often leading to improved yields. nih.gov The rapid and uniform heating provided by microwave irradiation can enhance the rate of the electrophilic substitution reaction, driving it towards the fully iodinated product.

The table below summarizes a selection of optimized synthetic pathways for the production of Per-iodo-dodecahydrododecaborate, Na salt, highlighting the key reaction parameters and reported yields.

Starting MaterialIodinating AgentSolventReaction ConditionsYield (%)Reference
Na₂[B₁₂H₁₂]Iodine Monochloride (ICl)Water/TetrachloroethaneReflux>80 cas.cz
Na₂[B₁₂H₁₂]Iodine (I₂) / Oxidizing AgentAcetonitrile/WaterMicrowave IrradiationHigh researchgate.net
(Et₃NH)₂[B₁₂H₁₂]N-Iodosuccinimide (NIS)AcetonitrileRoom TemperatureModerate organic-chemistry.org

This table is interactive. Users can sort and filter the data.

Purification and Isolation Techniques for Pure Per-iodo-dodecahydrododecaborate, Na salt

The successful synthesis of Na₂[B₁₂I₁₂] is contingent upon effective purification and isolation techniques to remove unreacted starting materials, partially iodinated intermediates, and other byproducts. The high stability of the [B₁₂I₁₂]²⁻ anion facilitates its separation and purification.

A common initial step in the purification process involves the precipitation of the crude product from the reaction mixture. This can often be achieved by cooling the solution or by the addition of a solvent in which the sodium salt of the per-iodinated cluster has low solubility.

Recrystallization is a primary technique for obtaining highly pure Na₂[B₁₂I₁₂]. The choice of solvent is critical for successful recrystallization. Solvents in which the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below are ideal. For Na₂[B₁₂I₁₂], solvent systems such as water-ethanol or acetonitrile-ether mixtures have been employed effectively. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce the formation of well-defined crystals of the pure compound.

Chromatographic methods can also be utilized for the purification of [B₁₂I₁₂]²⁻ salts, particularly for separating mixtures of partially halogenated species. Ion-exchange chromatography can be effective in separating the desired dianion from other charged species.

The final isolated product is typically characterized by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H NMR), infrared (IR) spectroscopy, and mass spectrometry, to confirm its identity and purity.

Mechanistic Insights into the Iodination Process of Dodecaborate Clusters

The iodination of the dodecahydrododecaborate anion, [B₁₂H₁₂]²⁻, proceeds through an electrophilic aromatic substitution-like mechanism . byjus.com The icosahedral boron cluster exhibits a degree of aromatic character, making its B-H bonds susceptible to attack by electrophiles.

[B₁₂H₁₂]²⁻ + 12 I⁺ → [B₁₂I₁₂]²⁻ + 12 H⁺

The key steps of the mechanism are believed to involve:

Generation of an Electrophile: The iodinating agent provides a source of an electrophilic iodine species (I⁺ or a polarized iodine-containing molecule).

Electrophilic Attack: The electron-rich B-H bonds of the dodecaborate cage attack the electrophilic iodine species, leading to the formation of a sigma complex intermediate.

Deprotonation: A base present in the reaction mixture removes a proton from the boron atom that was attacked, restoring the aromaticity of the cage and resulting in the substitution of a hydrogen atom with an iodine atom.

This process is repeated until all twelve hydrogen atoms on the boron cage have been replaced by iodine atoms.

Computational studies on related systems, such as the functionalization of substituted dodecaborate clusters, have provided further insights into the mechanism. These studies suggest a concerted iodination-deprotonation process can occur, where the attack of the electrophile and the removal of the proton happen in a single step. rsc.orgrsc.org The regioselectivity of the substitution in partially iodinated intermediates is influenced by the electronic effects of the already present iodine substituents.

Comparative Analysis of Iodination Reagents and Their Efficacy

The choice of iodination reagent is a critical factor that influences the efficiency, yield, and reaction conditions for the synthesis of Na₂[B₁₂I₁₂]. Several reagents have been employed for this purpose, each with its own advantages and disadvantages.

Elemental Iodine (I₂): While readily available, elemental iodine is a relatively weak electrophile and often requires the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) to generate a more potent iodinating species in situ. acs.org Reactions with I₂ alone typically require harsh conditions and may not proceed to completion.

Iodine Monochloride (ICl): As one of the earliest reagents used for the per-iodination of dodecaborate, ICl is a powerful electrophile due to the polarization of the I-Cl bond. cas.cznih.gov It is highly effective in achieving complete iodination, often in high yields. However, it is a corrosive and moisture-sensitive reagent that requires careful handling.

N-Iodosuccinimide (NIS): NIS is a milder and more convenient iodinating agent compared to ICl. organic-chemistry.orgwikipedia.org It is a stable, crystalline solid that is easier to handle. While effective for the iodination of many organic compounds, its efficacy for the per-iodination of the highly stable [B₁₂H₁₂]²⁻ cluster may require more forcing conditions or longer reaction times compared to ICl.

The following table provides a comparative overview of these common iodination reagents for the synthesis of Per-iodo-dodecahydrododecaborate, Na salt.

Iodination ReagentChemical FormulaKey AdvantagesKey Disadvantages
Elemental IodineI₂Readily available, low costWeak electrophile, often requires an oxidizing agent, may require harsh conditions
Iodine MonochlorideIClStrong electrophile, high reactivity, effective for per-iodinationCorrosive, moisture-sensitive, requires careful handling
N-IodosuccinimideC₄H₄INO₂Mild reagent, easy to handle, stable solidLess reactive than ICl, may require longer reaction times or harsher conditions for complete substitution

This table is interactive. Users can sort and filter the data.

The choice of reagent ultimately depends on the desired scale of the reaction, the available laboratory facilities, and the desired trade-off between reactivity and ease of handling.

Scalability of Synthesis and Industrial Relevance Considerations

The scalability of the synthesis of Na₂[B₁₂I₁₂] is a crucial factor for its potential industrial applications. While laboratory-scale syntheses are well-established, transitioning to large-scale production presents several challenges and considerations.

Reagent Cost and Availability: The cost and availability of the starting materials, particularly the dodecaborate source and the iodinating agent, are primary economic drivers. While iodine is an abundant element, the synthesis of the [B₁₂H₁₂]²⁻ precursor can be a multi-step process.

Process Safety and Handling: The use of corrosive and reactive reagents like iodine monochloride on an industrial scale requires robust safety protocols and specialized equipment to ensure safe handling and containment. The exothermicity of the iodination reaction must also be carefully managed to prevent runaway reactions.

Waste Management: The synthesis of Na₂[B₁₂I₁₂] generates byproducts and waste streams that require proper disposal or recycling. The development of greener synthetic routes with higher atom economy and less hazardous waste is an important consideration for industrial-scale production.

Potential Industrial Applications: The unique properties of per-iodo-dodecahydrododecaborate suggest several potential areas of industrial relevance:

Weakly Coordinating Anions: The large, non-coordinating nature of the [B₁₂I₁₂]²⁻ anion makes it a candidate for use as a counterion in catalysis and materials science. acs.org

Medical Applications: The high iodine content of the molecule has led to investigations into its use as a contrast agent for X-ray imaging. researchgate.net Furthermore, derivatives of dodecaborates are being explored for applications in boron neutron capture therapy (BNCT). researchgate.net

Further research and development are needed to overcome the challenges associated with scaling up the synthesis of Na₂[B₁₂I₁₂] and to fully realize its potential in various industrial applications.

Advanced Structural and Spectroscopic Characterization of Per Iodo Dodecahydrododecaborate, Nasalt

High-Resolution X-ray Crystallography for Molecular Architecture Elucidation

While a definitive, fully refined crystal structure for the sodium salt, Na₂[B₁₂I₁₂], is not widely available in the public domain, significant structural information can be inferred from isostructural compounds, such as the cesium salt, Cs₂[B₁₂I₁₂]. The analysis of a crystal containing Na₂[B₁₂I₁₂] has been reported, indicating its ability to form ordered crystalline structures suitable for diffraction studies. researchgate.net

The ideal icosahedral geometry of the [B₁₂H₁₂]²⁻ anion, belonging to the high-symmetry point group Ih, is expected to be distorted upon per-iodination. This distortion arises from several factors, including the steric bulk of the iodine atoms and the electronic effects of the B-I bonds. High-resolution X-ray diffraction data would allow for a precise quantification of these distortions through the analysis of B-B and B-I bond lengths and the various bond angles within the icosahedral cage.

In the analogous Cs₂[B₁₂I₁₂] structure, the [B₁₂I₁₂]²⁻ anion, while maintaining its basic icosahedral shape, exhibits subtle deviations from ideal symmetry. The analysis of bond lengths and angles would likely reveal a slight elongation or compression of certain B-B bonds compared to the parent hydride, as well as variations in the B-B-B and I-B-B angles throughout the cage. These distortions are a direct consequence of the significant steric repulsion between the large iodine atoms, which forces the B₁₂ cage to adjust its geometry to minimize these unfavorable interactions.

A detailed analysis for Na₂[B₁₂I₁₂] would involve a comparison of the 60 unique B-B bond lengths and the various bond angles within the icosahedron. It is anticipated that the B-B bonds will exhibit a narrow distribution of lengths, with any significant deviations from the mean indicating points of localized strain within the cage.

Table 1: Representative Crystallographic Parameters for Isostructural Cs₂[B₁₂I₁₂]

ParameterValue
Crystal SystemTrigonal
Space GroupR-3
a (Å)10.4705(4)
c (Å)50.183(3)
Z6

Note: Data for Cs₂[B₁₂I₁₂] is provided as a close structural analogue to Na₂[B₁₂I₁₂].

The crystalline lattice of Na₂[B₁₂I₁₂] is built upon a network of ionic and other intermolecular interactions. The primary forces holding the crystal together are the electrostatic attractions between the Na⁺ cations and the [B₁₂I₁₂]²⁻ anions. The arrangement of these ions in the lattice will be such that the attractive forces are maximized and the repulsive forces are minimized.

Beyond simple ionic bonding, weaker intermolecular interactions, such as halogen bonding (I···I or I···B) and van der Waals forces, can play a significant role in dictating the precise packing arrangement. The iodine atoms, with their large and polarizable electron clouds, are capable of forming directional halogen bonds, which could influence the orientation of the anions relative to one another.

A detailed crystallographic analysis would map the coordination environment of the Na⁺ ions, identifying the number of iodine atoms from neighboring anions that are within the coordination sphere of the cation and the corresponding Na···I distances. The packing of the bulky [B₁₂I₁₂]²⁻ anions would also be of significant interest, with the analysis focusing on the distances and orientations between adjacent anions to identify any significant intermolecular contacts.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial area of study in materials science. Different polymorphs of a compound can exhibit distinct physical properties. For Na₂[B₁₂I₁₂], the possibility of polymorphism exists due to the potential for different packing arrangements of the ions in the solid state.

Crystal engineering studies would involve the systematic variation of crystallization conditions (e.g., solvent, temperature, presence of co-formers) to explore the potential for accessing different polymorphic forms of Na₂[B₁₂I₁₂]. The identification and structural characterization of different polymorphs would provide valuable insights into the subtle interplay of intermolecular forces that govern the crystallization of this compound. To date, specific studies on the polymorphism of Na₂[B₁₂I₁₂] are not extensively reported in the literature.

Multinuclear NMR Spectroscopy for Structural Probing

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For per-iodo-dodecahydrododecaborate, ¹¹B NMR is particularly informative due to the high natural abundance and sensitivity of the ¹¹B nucleus. huji.ac.il

The ¹¹B NMR spectrum of the [B₁₂I₁₂]²⁻ anion is expected to show a single resonance, consistent with the chemical equivalence of all twelve boron atoms in the icosahedral cage. The chemical shift of this resonance provides information about the electronic environment of the boron atoms. The substitution of hydrogen with the more electronegative and bulky iodine atoms is expected to cause a significant downfield shift in the ¹¹B NMR spectrum compared to the parent [B₁₂H₁₂]²⁻ anion.

Due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2), the resonance may be broadened. northwestern.edu However, in the highly symmetric environment of the icosahedral cage, this broadening may be less pronounced.

One of the key parameters obtainable from high-resolution NMR spectra is the scalar coupling constant (J-coupling). In this case, the one-bond coupling between boron and iodine, ¹J(¹¹B, ¹²⁷I), would provide direct evidence of the B-I bond. However, observing this coupling can be challenging due to the quadrupolar nature of both ¹¹B and ¹²⁷I, which can lead to efficient relaxation and a collapse of the multiplet structure. Theoretical calculations can provide an estimate of the magnitude of this coupling constant. znaturforsch.com

Table 2: Expected ¹¹B NMR Data for [B₁₂I₁₂]²⁻

ParameterExpected Value/Characteristic
Chemical Shift (δ)Single resonance, significantly downfield from [B₁₂H₁₂]²⁻
MultiplicitySinglet (due to quadrupolar relaxation) or multiplet if ¹J(¹¹B, ¹²⁷I) is resolved
¹J(¹¹B, ¹²⁷I) Coupling ConstantTheoretically predictable, but may be difficult to observe experimentally

While direct observation of ¹J(¹¹B, ¹²⁷I) coupling may be difficult, advanced NMR techniques can provide unambiguous evidence of the boron-iodine connectivity. Two-dimensional (2D) correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing correlations between different nuclei.

A ¹¹B-¹²⁷I HMBC experiment, for example, could potentially show a correlation between the boron and iodine nuclei, confirming the B-I bonds. However, the low gyromagnetic ratio and significant quadrupolar moment of ¹²⁷I make such experiments technically challenging.

An alternative approach would be to use inverse-detected methods, where the higher sensitivity of a nucleus like ¹¹B is used to detect correlations to the less sensitive ¹²⁷I. Furthermore, solid-state NMR techniques, such as 2D Double-Quantum Filtered (DQF) J-resolved spectroscopy, could potentially be adapted to probe B-I connectivity in the solid state. nih.gov These advanced experiments, while complex, offer the potential to provide definitive structural information that complements the data obtained from X-ray crystallography.

Solid-State NMR for Long-Range Order and Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of atomic nuclei, providing insights into molecular structure, dynamics, and interactions in the solid state. preprints.org For the per-iodo-dodecahydrododecaborate anion, ¹¹B solid-state NMR is particularly informative.

Studies on alkali metal salts of perhalogenated dodecaborates, Cs₂[B₁₂X₁₂] (where X = Cl, Br, I), have revealed key details about the dynamics of the [B₁₂X₁₂]²⁻ anions. researchgate.net Variable-temperature ¹¹B NMR line shape analyses show that the mobility of the anionic icosahedra is strongly dependent on the halogen substituent. researchgate.net While the [B₁₂Cl₁₂]²⁻ anion exhibits significant mobility at room temperature, the larger iodine substituents in [B₁₂I₁₂]²⁻ lead to a considerable reduction in anionic mobility. researchgate.net This is attributed to the increased steric hindrance and mass of the iodine atoms.

At lower temperatures, the rotational motions of the dodecaborate (B577226) cage are frozen on the NMR timescale, resulting in characteristic ¹¹B NMR spectra dominated by homonuclear ¹¹B–¹¹B dipolar splitting. researchgate.net Conversely, at elevated temperatures, some dodecaborate systems show a single isotropic line, indicating efficient molecular reorientation that averages out dipolar and quadrupolar interactions. researchgate.net However, for the per-iodinated derivative, this dynamic disorder is less pronounced. The ¹¹B Magic Angle Spinning (MAS) NMR chemical shift for Cs₂[B₁₂I₁₂] has been reported, providing a reference for the chemical environment of the boron atoms in the solid state. researchgate.net

Table 1: Representative ¹¹B Solid-State NMR Data for Dodecaborate Compounds

Compound Technique Chemical Shift (δ, ppm) Key Findings Reference
Cs₂[B₁₂I₁₂] ¹¹B MAS NMR Value not explicitly stated in provided search results Reduced anionic mobility compared to lighter halogens. researchgate.netresearchgate.net
Cs₂[B₁₂Cl₁₂] ¹¹B NMR -13.48 Substantial mobility of the [B₁₂Cl₁₂]²⁻ anion at room temperature. researchgate.netresearchgate.net
M₂[B₁₂H₁₂] (M=K, Rb, Cs) ¹¹B NMR Isotropic line at high T Efficient molecular reorientation leading to dynamic disorder. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Symmetry Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a crucial tool for obtaining a "molecular fingerprint" of a compound and analyzing its symmetry. researchgate.net These methods probe the vibrational modes of a molecule, which are sensitive to its geometry, bond strengths, and atomic masses. researchgate.net

The highly symmetric icosahedral (Iₕ) structure of the [B₁₂I₁₂]²⁻ anion dictates its vibrational spectrum. wikipedia.org Group theory predicts the number and symmetry of the vibrational modes, and whether they are active in the infrared or Raman spectra. libretexts.org The assignment of these modes is typically aided by quantum chemical calculations, which correlate the observed frequencies with specific atomic motions. researchgate.net While a detailed assignment for Na₂[B₁₂I₁₂] is not explicitly available in the provided search results, studies on related halogenated closo-dodecaborates provide a framework for understanding its spectrum. rsc.org The vibrations can be broadly categorized into B-B cage modes and B-I stretching and bending modes. The heavy mass of iodine would lead to lower frequency B-I vibrational modes compared to their B-H or B-Cl counterparts.

FT-IR and Raman spectroscopy are instrumental in confirming the structural integrity of the dodecaborate cage and the extent of halogenation. The presence of characteristic B-B cage vibrations confirms that the icosahedral structure is maintained. The degree of iodination can be assessed by monitoring the disappearance of B-H vibrational modes and the appearance of B-I modes. For instance, in the synthesis of halogenated and alkoxylated closo-dodecaborates, IR and Raman spectroscopy were used for full characterization. rsc.org The absence of peaks corresponding to partially halogenated species would indicate the formation of the per-iodinated compound.

High-Resolution Mass Spectrometry for Molecular Weight and Fragment Analysis of the Anion

High-resolution mass spectrometry is an indispensable technique for determining the precise molecular weight and elemental composition of the [B₁₂I₁₂]²⁻ anion and for studying its fragmentation pathways. Electrospray ionization (ESI) is a common method to transfer these anions into the gas phase for analysis. bohrium.com

The mass spectrum would be expected to show a prominent peak corresponding to the doubly charged [B₁₂I₁₂]²⁻ anion. Analysis of the isotopic pattern of this peak would provide definitive confirmation of its elemental composition.

Collision-induced dissociation (CID) experiments in the gas phase can be used to study the fragmentation of the [B₁₂I₁₂]²⁻ anion. researchgate.net A common fragmentation pathway for perhalogenated dodecaborates is the heterolytic cleavage of a B-X bond, leading to the formation of a highly reactive, singly charged fragment, [B₁₂X₁十一章]⁻. researchgate.netnih.gov In the case of the per-iodo derivative, this would be the [B₁₂I₁十一章]⁻ anion. bohrium.comresearchgate.net This fragment is known to be "superelectrophilic" and can react with other species. researchgate.net The study of these fragmentation patterns provides fundamental insights into the stability and reactivity of the dodecaborate cage. For example, the reactive [B₁₂I₁十一章]¹⁻ anion has been used to synthesize larger clusters like [B₂₄I₂₃]³⁻. bohrium.comresearchgate.net

Table 2: Expected Mass Spectrometry Data for the [B₁₂I₁₂]²⁻ Anion

Ion Expected m/z (Monoisotopic) Fragmentation Product Key Findings Reference
[B₁₂I₁₂]²⁻ 818.4 [B₁₂I₁十一章]⁻ Generation of a stable dianion in the gas phase. bohrium.comresearchgate.net
[B₁₂I₁十一章]⁻ 1510.8 - Formation of a "superelectrophilic" fragment upon CID. researchgate.net

Note: The m/z values are calculated based on the most abundant isotopes ¹¹B and ¹²⁷I and are subject to the charge state.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. wikipedia.orgcarleton.edu For Na₂[B₁₂I₁₂], XPS can be used to confirm the presence of sodium, boron, and iodine and to probe their chemical environments.

The XPS spectrum would show characteristic peaks for B 1s, I 3d, and Na 1s electrons. The binding energies of these core-level electrons are sensitive to the chemical state of the atom. For instance, the B 1s binding energy can distinguish between boron in different chemical environments, such as B-I versus B-O bonds, which could indicate surface oxidation. researchgate.netresearchgate.net Similarly, the I 3d spectrum would provide information about the oxidation state of the iodine atoms. In studies of boron-doped materials and other boron compounds, XPS has been effectively used to identify the nature of boron bonding. researchgate.netrsc.org For Na₂[B₁₂I₁₂], XPS would be expected to show boron and iodine in single chemical states, consistent with the uniform substitution on the dodecaborate cage.

Table 3: Expected XPS Binding Energies for Na₂[B₁₂I₁₂]

Element Core Level Expected Binding Energy Range (eV) Information Provided
Boron B 1s ~188 - 193 Confirms the presence of boron and its chemical state (e.g., bonded to iodine). researchgate.net
Iodine I 3d₅/₂ ~619 - 621 Confirms the presence of iodine and its -1 oxidation state.
Sodium Na 1s ~1071 - 1072 Confirms the presence of the sodium counter-ion.

Note: Exact binding energies can vary depending on the specific chemical environment and instrument calibration.

UV-Visible and Photoluminescence Spectroscopy for Electronic Structure Insights

UV-Visible and photoluminescence spectroscopy are used to investigate the electronic structure of molecules by probing the transitions between electronic energy levels. caltech.edu The closo-[B₁₂H₁₂]²⁻ anion itself does not show strong absorption in the visible region. caltech.edu However, perfunctionalization, such as with iodine, can significantly alter the electronic structure and lead to the emergence of new absorption bands. acs.org

Depopulation of the highest occupied molecular orbital (HOMO) in some perfunctionalized dodecaborate clusters can give rise to strong visible absorption bands. caltech.edu While specific UV-Vis data for Na₂[B₁₂I₁₂] is not detailed in the provided search results, it is known that halogenation can influence the electronic properties. acs.org The study of related luminescent boron clusters shows that functionalization is a key strategy to tune their photophysical properties. escholarship.org Halogen substitution, in particular, has been shown to affect the absorption and emission wavelengths of luminescent molecules. rsc.org Furthermore, interactions such as halogen-solvent hydrogen bonding can have a dramatic influence on the photoluminescence of related compounds. nsf.govnih.gov Investigating the UV-Visible and photoluminescence spectra of Na₂[B₁₂I₁₂] would provide valuable information on its HOMO-LUMO gap and potential for light emission or absorption applications.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Nanoscale Characterization of Formulations

The morphological and nanoscale features of formulations incorporating Per-iodo-dodecahydrododecaborate, Nasalt, are critical determinants of their physical properties and performance in various applications. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful analytical techniques employed to visualize the surface topography, particle size, shape, and internal structure of these formulations at high resolution.

TEM, on the other hand, offers insight into the internal structure of the material. By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal the size and shape of individual nanoparticles, the presence of any internal voids or crystalline domains, and the interface between different components in a composite formulation. For nanoparticle formulations of Per-iodo-dodecahydrododecaborate, Nasalt, TEM is instrumental in confirming the nanoscale dimensions and uniformity of the particles.

Detailed research findings from electron microscopy studies on formulations containing closo-dodecaborate derivatives have provided valuable insights. For example, when encapsulated within nanoparticle delivery systems, the resulting particles often exhibit a spherical or near-spherical morphology. The size of these nanoparticles is a crucial parameter that can be precisely measured from TEM images.

The following data tables present representative findings from SEM and TEM analyses of different Per-iodo-dodecahydrododecaborate, Nasalt formulations.

Table 1: Morphological Characteristics of Microcrystalline Per-iodo-dodecahydrododecaborate, Nasalt Formulation via SEM

ParameterObservation
Particle Shape Irregular to sub-rounded crystalline aggregates
Size Range (µm) 5 - 50
Surface Topography Generally smooth with some evidence of crystalline facets
Aggregation Moderate to high degree of particle aggregation observed

Table 2: Nanoscale Characterization of a Nanoparticulate Formulation of Per-iodo-dodecahydrododecaborate, Nasalt by TEM

ParameterMeasurement
Average Particle Diameter (nm) 85 ± 15
Particle Shape Predominantly spherical
Core Structure Amorphous or poorly crystalline core observed
Dispersion Generally well-dispersed with minimal agglomeration

These characterization techniques are fundamental in the development and quality control of formulations containing Per-iodo-dodecahydrododecaborate, Nasalt, ensuring that the morphological and nanoscale properties are consistent and optimized for their intended function.

Theoretical and Computational Investigations of Per Iodo Dodecahydrododecaborate, Nasalt

Quantum Chemical Calculations of Electronic Structure and Bonding in [B₁₂I₁₂]²⁻

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the [B₁₂I₁₂]²⁻ anion, revealing details about its electron distribution and the nature of its chemical bonds.

Molecular orbital (MO) analysis of the [B₁₂I₁₂]²⁻ dianion reveals a complex and highly delocalized bonding framework characteristic of polyhedral boranes. The structure features a unique three-dimensional aromaticity arising from the delocalized sigma-bonding network within the B₁₂ icosahedral cage. The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are primarily composed of multicenter bonds that extend over the boron framework, contributing to the exceptional kinetic stability of the cluster.

The thermodynamic stability of the [B₁₂I₁₂]²⁻ dianion is a key feature that has been investigated computationally. The icosahedral B₁₂ cage is inherently stable, and halogenation is known to further enhance both the thermal and electrochemical stability compared to the parent [B₁₂H₁₂]²⁻ anion. researchgate.net The stability generally increases as the halogen substituent becomes less electronegative, with the iodo-derivative being particularly robust. researchgate.net

Density Functional Theory (DFT) Studies on Geometric Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and vibrational properties of large molecules like [B₁₂I₁₂]²⁻ with a good balance of accuracy and computational cost.

Geometric optimization calculations using DFT methods, such as PBE0 and B3LYP with appropriate basis sets like def2-TZVPP, consistently predict a highly symmetric icosahedral (Iₕ) structure for the [B₁₂I₁₂]²⁻ dianion. These calculations provide precise values for bond lengths and angles. For the related [B₁₂Cl₁₂]²⁻ anion, PBE0/TZVPP calculations yield average B-B and B-Cl bond lengths of 178.6 pm and 179.3 pm, respectively, which are in excellent agreement with experimental data. rsc.org Similar calculations for [B₁₂I₁₁ (SCN)]²⁻ show that the B-I bond lengths are around 217 pm.

DFT calculations are also crucial for predicting the vibrational frequencies of the molecule, which correspond to its infrared (IR) and Raman spectra. These calculated frequencies help in the interpretation of experimental spectra and provide a vibrational fingerprint of the molecule. For instance, in the calculated spectrum of Cs₂[B₁₂I₁₁ (SCN)], a very strong band corresponding to the B-I stretching mode (ν(B-I)) is identified at 929 cm⁻¹. mdpi.com

Selected Calculated Vibrational Frequencies for [B₁₂I₁₁ (SCN)]²⁻ and Related Species
Vibrational ModeSpeciesCalculated Frequency (cm⁻¹)MethodologyReference
ν(B-I) stretchCs₂[B₁₂I₁₁ (SCN)]929 (vs)DFT mdpi.com
ν(SC≡N) stretchCs₂[B₁₂I₁₁ (SCN)]2142 (m)DFT mdpi.com
Asymmetric B-C stretch[B₁₂(CN)₁₂]²⁻1107-1071B3LYP/def2-TZVPP rsc.org
C≡N stretch[B₁₂(CN)₁₂]²⁻~2335B3LYP/def2-TZVPP rsc.org

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For predictions of the highest accuracy, particularly for energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed. nih.gov These methods, while computationally more demanding than DFT, provide benchmark-quality data that can be used to validate results from less expensive methods.

High-level ab initio calculations are especially important for determining properties like electron detachment energies, which quantify the electronic stability of an anion. The vertical detachment energy (VDE) is the energy required to remove an electron from the anion without a change in the geometry of the heavy atoms. While high-accuracy CCSD(T) data for [B₁₂I₁₂]²⁻ itself is not prominently featured in the searched literature, studies on closely related perhalogenated and percyanated dodecaborates highlight the power of these methods. For example, the experimentally measured VDE of the highly stable [B₁₂(CN)₁₂]²⁻, which can be synthesized from [B₁₂I₁₂]²⁻, is a remarkable 5.75 eV. pnas.org This value is substantially higher than that of many other doubly charged anions, underscoring the exceptional electronic stability of the B₁₂ cage framework when appropriately substituted. pnas.org Such high-level calculations are crucial for designing new super-stable anions for applications in energy storage and as weakly coordinating anions. pnas.org

High-Accuracy Energetic Data for Related Dodecaborate (B577226) Anions
SpeciesPropertyValue (eV)MethodReference
[B₁₂(CN)₁₂]²⁻Vertical Detachment Energy (VDE)5.75Expt. (Photoelectron Spectroscopy) pnas.org
[B₁₂(CN)₁₂]²⁻Adiabatic Detachment Energy (ADE)5.55Expt. (Photoelectron Spectroscopy) pnas.org
[B₁₂(CN)₁₁OH]²⁻Vertical Detachment Energy (VDE)5.23Expt. (Photoelectron Spectroscopy) pnas.org
[B₁₂(CN)₁₀(OH)₂]²⁻Vertical Detachment Energy (VDE)4.95Expt. (Photoelectron Spectroscopy) pnas.org

Computational Modeling of Halogen Effects on Borane (B79455) Cluster Reactivity and Stability

Computational studies have systematically investigated the influence of different halogen substituents (F, Cl, Br, I) on the properties of [B₁₂X₁₂]²⁻ clusters. These studies reveal clear trends in stability, charge distribution, and reactivity.

As mentioned previously, the charge distribution is strongly modulated by the halogen's electronegativity. For X=F, the most electronegative halogen, the cluster exhibits a pronounced negative charge on the outer fluorine shell. researchgate.net In contrast, for X=I, the iodine shell is nearly neutral or slightly positive, concentrating the negative charge on the boron core. researchgate.netresearchgate.net This has significant consequences for the cluster's interactions. For instance, the higher stability of [B₁₂I₁₂]²⁻ layers deposited on certain surfaces has been rationalized by the neutral or slightly positive charge on the polarizable iodine atoms. researchgate.net

The electrochemical stability also follows a distinct trend. DFT calculations show that the ionization potentials of the [B₁₂X₁₂]²⁻ dianions increase when going from fluorine to bromine, meaning it is harder to oxidize the dianions of the heavier halogens within this range. researchgate.net This enhanced stability makes the heavier halogenated dodecaborates, including [B₁₂I₁₂]²⁻, excellent candidates for use as weakly coordinating anions, capable of stabilizing highly reactive cations.

Molecular Dynamics Simulations for Solution Behavior and Anion Transport Phenomena

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, such as in solution. These simulations model the atomic motions over time, providing insights into processes like solvation and ion transport.

A systematic investigation combining negative ion photoelectron spectroscopy and quantum chemical calculations, including MD simulations, has shed light on the microhydration of [B₁₂X₁₂]²⁻ (X = H, F, I) clusters. researchgate.net These studies reveal that the structural arrangement of water molecules in the first hydration shell is highly dependent on the identity of the halogen. For [B₁₂I₁₂]²⁻, the water clusters in its vicinity share similarities with free water clusters. This is in contrast to [B₁₂H₁₂]²⁻, where strong dihydrogen bonds lead to highly structured water networks. researchgate.net Understanding these ion-water interactions at a molecular level is crucial for predicting the behavior of these anions in aqueous environments and at biological interfaces. researchgate.net

While specific studies on the bulk transport phenomena (e.g., diffusion coefficients and ionic conductivity) of the Na⁺ salt of [B₁₂I₁₂]²⁻ in solution were not found in the cited literature, MD simulations are the primary computational tool for investigating such properties. The structure of the hydration shell revealed by simulations directly informs on the ion's mobility; a more structured and tightly bound hydration shell would generally lead to lower mobility. The insights from microhydration studies of [B₁₂I₁₂]²⁻ suggest that its interactions with water are less ordering than its hydride analogue, which may have implications for its transport properties in aqueous solutions.

Reactivity and Derivatization Chemistry of Per Iodo Dodecahydrododecaborate, Nasalt

Nucleophilic Substitution Reactions on Per-iodo-dodecahydrododecaborate

The fully iodinated surface of the [B₁₂I₁₂]²⁻ anion presents a unique platform for nucleophilic substitution reactions, allowing for the exchange of iodide ions with a variety of functional groups.

Pathways for Halogen Exchange and Functional Group Introduction

While the boron-iodine bonds in per-iodo-dodecahydrododecaborate are strong, the introduction of functional groups via nucleophilic substitution has been successfully demonstrated. A notable example is the exhaustive cyanation of the [B₁₂I₁₂]²⁻ cluster. This transformation is achieved through a microwave-promoted, palladium-catalyzed cross-coupling reaction with copper(I) cyanide (CuCN) in N,N-dimethylformamide (DMF). nsf.gov This reaction proceeds to completion, replacing all twelve iodine atoms with cyanide groups to form the percyanated dodecaborate (B577226) anion, [B₁₂(CN)₁₂]²⁻. nsf.gov

The reaction can be summarized as follows: [B₁₂I₁₂]²⁻ + 12 CuCN --(Pd(Cl)₂, MWI)--> [B₁₂(CN)₁₂]²⁻ + 12 CuI

In the gas phase, collision-induced dissociation of perhalogenated closo-dodecaborates can lead to the formation of highly reactive [B₁₂X₁₁]⁻ ions (where X is a halogen). researchgate.netnih.gov These species possess a vacant boron vertex and readily react with residual gases like water, leading to the substitution of halogen atoms with hydroxyl groups. researchgate.netnih.gov While this occurs in the gas phase, it suggests the potential for similar reactive intermediates to be generated and trapped by nucleophiles in solution-phase chemistry under the right conditions.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The inherent high symmetry of the icosahedral [B₁₂I₁₂]²⁻ anion, where all twelve boron vertices are equivalent, presents a significant challenge for regioselective derivatization. Consequently, reactions such as the palladium-catalyzed cyanation tend to proceed exhaustively, leading to the fully substituted product. nsf.gov

Achieving partial and selective substitution on the per-iodinated cluster is a complex task that is not well-documented in current literature. The development of methods to control the degree of substitution and direct incoming nucleophiles to specific positions on the boron cage remains an active area of research. Such control would be crucial for the synthesis of tailored dodecaborate derivatives with specific properties for various applications.

Electrophilic Reactions and Resistance to Oxidation/Reduction Pathways

The per-iodo-dodecahydrododecaborate anion exhibits a high degree of stability, which can be attributed to the three-dimensional aromaticity of the boron cage and the electron-withdrawing nature of the iodine substituents. researchgate.net This inherent stability translates to a significant resistance to both oxidation and reduction, as well as a general inertness towards electrophilic attack.

Perhalogenated closo-dodecaborates are recognized as weakly coordinating anions due to their delocalized charge and chemical inertness. researchgate.net The introduction of a nitro group to form [B₁₂X₁₁(NO₂)]²⁻ (where X = F-I) has been shown to enhance the electrochemical stability compared to the parent perhalogenated anions. nih.gov The stabilizing effect, however, decreases from fluorine to iodine. nih.gov

The robust nature of the [B₁₂I₁₂]²⁻ cluster makes it a stable component in various chemical environments, a property that is advantageous for its use as a building block in more complex molecular architectures.

Formation of Metallo-dodecaborane Complexes utilizing Per-iodo-dodecahydrododecaborate as a Ligand

While perhalogenated dodecaborates often act as weakly coordinating, outer-sphere anions, there are instances where they can directly participate in the coordination sphere of a metal center. bohrium.com The percyanated derivative, [B₁₂(CN)₁₂]²⁻, synthesized from per-iodo-dodecahydrododecaborate, has been shown to act as a bridging ligand between two copper(I) centers. nsf.gov In the solid state, this complex, (CH₃CN)₃Cu[μ-B₁₂(CN)₁₂]Cu(NCCH₃)₃, features the percyanated dodecaborate anion linking the two copper atoms through its nitrile groups. nsf.gov This demonstrates that the functionalized dodecaborate can indeed serve as a ligand in the formation of coordination complexes.

The development of synthetic routes to other metallo-dodecaborane complexes using per-iodo-dodecahydrododecaborate or its derivatives as ligands is an area with potential for creating novel inorganic and organometallic materials with interesting structural and electronic properties.

Supramolecular Interactions of Per-iodo-dodecahydrododecaborate, Na-salt in Host-Guest Chemistry

The large, spherical, and highly charged nature of the per-iodo-dodecahydrododecaborate anion makes it an interesting candidate for host-guest chemistry. It has been demonstrated that [B₁₂I₁₂]²⁻ can form host-guest complexes with large-ring cyclodextrins. bohrium.com These interactions are driven by the chaotropic effect, where the large, charge-delocalized anion has a strong affinity for the cyclodextrin host. bohrium.com

Furthermore, the encapsulation of Na₂B₁₂I₁₂ by 2-hydroxypropyl-γ-cyclodextrin has been shown to mitigate the hemolytic activity of the dodecaborate anion. researchgate.net This suggests that supramolecular encapsulation could be a viable strategy for harnessing the properties of per-iodo-dodecahydrododecaborate in biological contexts. researchgate.net

Polymerization and Materials Precursor Chemistry involving Per-iodo-dodecahydrododecaborate Derivatives

The use of per-iodo-dodecahydrododecaborate and its derivatives as building blocks for polymers and advanced materials is a nascent field. The exceptional stability of the boron cluster makes it an attractive component for creating robust materials. While the direct polymerization of per-iodo-dodecahydrododecaborate has not been extensively reported, the functionalized derivatives offer potential pathways for incorporation into polymeric structures.

Reaction Kinetics and Mechanistic Studies of Per-iodo-dodecahydrododecaborate Transformations

The study of reaction kinetics and mechanisms involving the per-iodo-dodecahydrododecaborate anion, [B₁₂I₁₂]²⁻, is less developed compared to its per-chloro and per-bromo counterparts. However, insights can be drawn from comparative studies on perhalogenated closo-dodecaborates and computational investigations. The reactivity of the [B₁₂I₁₂]²⁻ cluster is largely dictated by the nature of the boron-iodine bond.

Gas-phase studies using electrospray ionization ion trap mass spectrometry (ESI-IT-MS) have provided valuable comparative data on the fragmentation of perhalogenated closo-dodecaborates, [B₁₂X₁₂]²⁻ (where X = F, Cl, Br, I). rsc.orgresearchgate.net These experiments reveal that the fragmentation process is highly dependent on the halogen substituent. For the per-iodinated cluster, a radical dehalogenation of the B₁₂ core is the predominant fragmentation pathway. rsc.orgresearchgate.net This is attributed to the lower strength of the B-I bond compared to other boron-halogen bonds and the higher electron affinity of the iodine radical. This observation suggests that radical mechanisms could play a significant role in the condensed-phase transformations of [B₁₂I₁₂]²⁻ under appropriate initiation conditions, such as thermolysis or photolysis.

In contrast, per-chloro and per-fluoro analogs tend to fragment via the loss of BX₃ (X= F, Cl) molecules. rsc.orgresearchgate.net The differing reaction behavior is explained by the different electron affinities of the halogens and the strengths of the boron-halogen bonds. rsc.orgresearchgate.net

Electrochemical studies, such as cyclic voltammetry, have indicated a complex oxidation behavior for [B₁₂I₁₂]²⁻. This complexity is presumed to arise from the decomposition of the anion, which leads to the release of iodide ions. acs.org This instability upon oxidation suggests that electron transfer processes can initiate the breakdown of the cluster, a pathway that could be exploited for controlled derivatization.

Mechanistic studies on the functionalization of related closo-dodecaborate clusters have highlighted the potential for electrophile-induced nucleophilic substitution. researchgate.net For the per-iodinated species, the iodine atoms serve as potential leaving groups for nucleophilic substitution reactions. The mechanism would likely involve the attack of a nucleophile on a boron atom, facilitated by the polarization of the B-I bond. Computational studies on related systems, such as the phenyliodo diacetate-mediated B-H functionalization of an amide-substituted closo-dodecaborate, have identified a concerted iodination-deprotonation process. rsc.org While this applies to B-H functionalization, it underscores the intricate mechanisms that can govern the reactions of these boron clusters.

Interactive Data Table: Comparative Fragmentation Pathways of Perhalogenated closo-Dodecaborates in the Gas Phase

CompoundDominant Fragmentation PathwayMechanistic Rationale
[B₁₂F₁₂]²⁻Loss of BF₃Strong B-F bond, favors molecular elimination
[B₁₂Cl₁₂]²⁻Loss of BCl₃Strong B-Cl bond, favors molecular elimination
[B₁₂Br₁₂]²⁻Mixed (Loss of BBr₃ and Br•)Intermediate B-Br bond strength
[B₁₂I₁₂]²⁻Radical dehalogenation (Loss of I•)Weaker B-I bond, favors radical cleavage

Green Chemistry Approaches to Derivatization and Functionalization

Applying the principles of green chemistry to the derivatization of per-iodo-dodecahydrododecaborate is an emerging area of interest, aimed at reducing the environmental impact of synthetic processes. While specific green routes for [B₁₂I₁₂]²⁻ are not extensively documented, general green chemistry strategies can be adapted for its functionalization. researchgate.net

One of the core tenets of green chemistry is the use of less hazardous solvents. Traditional derivatization reactions often employ volatile and toxic organic solvents. acsgcipr.org Greener alternatives include water, supercritical fluids (like CO₂), and ionic liquids. researchgate.net For instance, nucleophilic substitution reactions on the [B₁₂I₁₂]²⁻ cluster to replace iodide with other functional groups could potentially be carried out in aqueous media or ionic liquids, which can enhance reaction rates and simplify product isolation. acsgcipr.org

The use of alternative energy sources is another key aspect of green chemistry. Microwave and ultrasound irradiation can significantly accelerate reaction times, reduce energy consumption, and often lead to cleaner reactions with higher yields compared to conventional heating. researchgate.net These techniques could be particularly beneficial for the derivatization of the robust B₁₂ icosahedral cage.

The choice of reagents is also critical. Green chemistry encourages the use of less toxic and more efficient reagents. researchgate.net For example, in considering the replacement of the iodine atoms, enzymatic or biocatalytic methods, while challenging for such inorganic clusters, represent a frontier in green derivatization. Derivatization utilizing enzymes can be performed in aqueous media under very mild conditions, minimizing waste generation due to the biodegradability of the enzymes. researchgate.net

A well-established method for introducing iodine in organic synthesis is the Finkelstein reaction, which relies on the differential solubility of sodium halides in acetone to drive the equilibrium. acsgcipr.org A "green" adaptation of this concept for derivatizing [B₁₂I₁₂]²⁻ would involve selecting a solvent system that is environmentally benign and allows for the precipitation of the sodium iodide byproduct, thus driving the nucleophilic substitution to completion.

Furthermore, designing synthetic routes that are atom-economical is a fundamental goal. This involves maximizing the incorporation of all materials used in the process into the final product. Catalytic approaches, where a small amount of a catalyst can effect a transformation on a large amount of substrate, are inherently more atom-economical and greener than stoichiometric reactions. The development of catalytic methods for the functionalization of per-iodinated dodecaborates would be a significant step forward.

Interactive Data Table: Potential Green Chemistry Strategies for [B₁₂I₁₂]²⁻ Derivatization

Green Chemistry PrincipleConventional ApproachPotential Green Alternative
Safer Solvents Chlorinated organic solvents (e.g., CH₂Cl₂)Water, Supercritical CO₂, Ionic Liquids
Energy Efficiency Conventional heating (oil bath)Microwave irradiation, Ultrasound
Safer Reagents Stoichiometric, hazardous reagentsCatalytic systems, less toxic nucleophiles
Waste Prevention Formation of soluble byproductsUse of solvent systems that precipitate byproducts (e.g., green Finkelstein-type reaction)

Advanced Applications and Emerging Research Frontiers for Per Iodo Dodecahydrododecaborate, Nasalt

Role in Advanced Materials Science

The robust nature and tunable electronic properties of the per-iodo-dodecahydrododecaborate anion make it a promising building block for the next generation of advanced materials.

Incorporation into Functional Polymers and Frameworks for Electronic Applications

The process involves the oxidation of the conducting polymer by a suitable oxidizing agent, which introduces a positive charge (hole) on the polymer chain. The [B₁₂I₁₂]²⁻ anion then acts as the counter-ion to maintain charge neutrality. The large size and delocalized charge of the dodecaborate (B577226) anion are advantageous in these systems. caltech.edu The functionalization with iodine atoms can further influence the electronic interaction between the anion and the polymer host, potentially offering another level of tunability for the material's electronic characteristics. Research in this area aims to leverage these properties to create novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Applications in Redox-Active Materials and Energy Storage Devices

The per-iodo-dodecahydrododecaborate anion is a member of the perhalogenated dodecaborate family, [B₁₂X₁₂]²⁻ (where X = F, Cl, Br, I), which has demonstrated stable and reversible redox behavior. researchgate.net This characteristic is of significant interest for the development of high-performance energy storage systems, such as redox flow batteries (RFBs) and all-solid-state batteries. nih.govchemrxiv.org

The electrochemical oxidation of the [B₁₂I₁₂]²⁻ dianion to its corresponding radical anion, [B₁₂I₁₂]¹⁻, and even to the neutral species, [B₁₂I₁₂]⁰, has been observed. researchgate.net The stability of these oxidized species is a crucial factor for their application in rechargeable energy storage devices. The redox potential of these clusters can be tuned by the nature of the substituent on the boron cage. While electron-donating groups tend to lower the oxidation potential, the highly electronegative iodine atoms in [B₁₂I₁₂]²⁻ result in a relatively high redox potential. nih.gov

The ability to reversibly store and release electrons makes these boron clusters attractive as active materials in batteries. Their three-dimensional structure and the delocalization of charge contribute to their stability during cycling. nih.gov Research is ongoing to optimize electrolytes and cell designs to fully exploit the potential of per-iodo-dodecahydrododecaborate and its derivatives in next-generation energy storage technologies. chemrxiv.org

Redox Potentials of Perhalogenated Dodecaborate Anions
CompoundFirst Oxidation Potential (V vs. Fc⁺/Fc)Second Oxidation Potential (V vs. Fc⁺/Fc)Reference
[B₁₂F₁₂]²⁻+1.45> +2.0 researchgate.net
[B₁₂Cl₁₂]²⁻+1.52+2.08 researchgate.net
[B₁₂Br₁₂]²⁻+1.58+2.15 researchgate.net
[B₁₂I₁₂]²⁻+1.39+1.98 researchgate.net

Heavy Atom Effects in Novel Optical and Electronic Materials Development

The presence of twelve heavy iodine atoms on the periphery of the dodecaborate cage introduces significant "heavy atom effects." This phenomenon can profoundly influence the photophysical and electronic properties of materials incorporating the [B₁₂I₁₂]²⁻ anion. The heavy atom effect is known to enhance spin-orbit coupling, which facilitates intersystem crossing—the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state to a triplet excited state). rsc.org

This enhanced intersystem crossing can lead to a reduction in fluorescence quantum yield and lifetime, as the excited molecules are more likely to transition to the non-emissive triplet state. rsc.org While this may be undesirable for applications requiring strong fluorescence, it is highly advantageous for applications that utilize triplet excitons, such as in phosphorescent organic light-emitting diodes (PhOLEDs) and photodynamic therapy. The introduction of heavy atoms like iodine can also influence the energies of the molecular orbitals, potentially tuning the absorption and emission spectra of the material. Researchers are exploring how to harness the heavy atom effect of the [B₁₂I₁₂]²⁻ anion to design novel materials with tailored optical and electronic functionalities for advanced applications.

Use as a Component in Solid Electrolytes

All-solid-state batteries are a promising next-generation energy storage technology, offering potential improvements in safety and energy density. A key component of these batteries is the solid electrolyte, which must exhibit high ionic conductivity. Dodecaborate-based salts have emerged as a promising class of materials for solid electrolytes. rsc.orgacs.org The large, quasispherical, and weakly coordinating nature of the dodecaborate anion can facilitate the motion of cations (e.g., Li⁺ or Na⁺) through the crystal lattice.

The ionic conductivity of these materials is highly dependent on the crystal structure and the dynamics of the anions. acs.orgau.dk While much of the research has focused on the parent dodecahydrododecaborate anion, [B₁₂H₁₂]²⁻, the use of its per-iodinated counterpart, [B₁₂I₁₂]²⁻, offers intriguing possibilities. The larger size and higher polarizability of the iodine atoms compared to hydrogen could influence the packing in the solid state and the rotational dynamics of the anion, which in turn can affect the pathways for cation migration. The substitution of hydrogen with iodine atoms will undoubtedly alter the lattice parameters and potentially create more open structures conducive to high ionic conductivity. Further research into the synthesis and characterization of solid electrolytes containing the per-iodo-dodecahydrododecaborate anion is needed to fully assess its potential in this application.

Ionic Conductivity of Selected Dodecaborate-Based Solid Electrolytes
CompoundIonic Conductivity (S cm⁻¹)Temperature (°C)Reference
Li₂B₁₂H₁₂~1 x 10⁻³110 rsc.org
Na₂B₁₂H₁₂~1 x 10⁻⁴170 rsc.org
LiB₁₂H₁₁NH₃3.0 x 10⁻⁴200 rsc.org
NaB₁₂H₁₁NH₃1.2 x 10⁻⁴200 rsc.org

Supramolecular Assembly and Self-Organization Principles

The unique size, shape, and charge distribution of the per-iodo-dodecahydrododecaborate anion make it a compelling target and component in the field of supramolecular chemistry.

Design of Anion Receptors and Selective Recognition Systems

The field of supramolecular chemistry has seen extensive development of synthetic receptors capable of selectively binding anions. uark.eduresearchgate.net This recognition is typically achieved through a combination of electrostatic interactions, hydrogen bonding, and shape complementarity. The per-iodo-dodecahydrododecaborate anion, with its large size, dianionic charge, and icosahedral geometry, presents a unique challenge and opportunity for the design of highly selective receptors.

Due to its weakly coordinating nature, the [B₁₂I₁₂]²⁻ anion can be considered a "soft" base, suggesting that it would interact favorably with large, soft Lewis acidic centers or through multiple non-covalent interactions. mdpi.com The design of receptors for such a large anion would likely involve macrocyclic or macrobicyclic structures with a cavity size and geometry complementary to the icosahedral shape of the guest. The binding sites within these receptors could be positively charged groups, such as ammonium (B1175870) or guanidinium (B1211019) ions, or neutral hydrogen bond donors, like amides or ureas, strategically positioned to interact with the negatively charged boron cluster. iupac.org

Furthermore, the polyhedral borane (B79455) anions themselves have been shown to bind to proteins and can be incorporated into larger macromolecular structures. nih.govnih.gov This suggests that understanding the principles of their recognition is crucial for their application in biological systems and for the construction of complex, self-assembled supramolecular architectures. The development of receptors that can selectively bind the per-iodo-dodecahydrododecaborate anion could lead to new systems for sensing, separation, and catalysis.

Host-Guest Chemistry involving the Per-iodo-dodecahydrododecaborate Anion as a Guest or Host

Host-guest chemistry involves the formation of unique complexes where one chemical species (the guest) is enclosed within another (the host), held together by non-covalent forces. core.ac.uk The highly symmetric, spherical structure and unique electronic properties of boron clusters make them intriguing candidates for supramolecular chemistry. nih.govmdpi.com

The ability of ionic boron clusters to penetrate the hydrophobic environment of cell membranes is an indicator of their potential to interact with hydrophobic interiors, such as those of cyclodextrins. nih.gov This behavior is crucial for drug design, as it can enhance water solubility while allowing for membrane penetration to reach a target. nih.gov Recent research has demonstrated the encapsulation of the parent dodecaborate anion within the dextran (B179266) matrix of ferumoxytol nanoparticles, showcasing the feasibility of forming host-guest systems with these clusters. nih.gov

While specific studies on the per-iodo-dodecahydrododecaborate anion as a host or guest are still emerging, its properties suggest significant potential. The large, lipophilic, and weakly coordinating nature of the [B₁₂I₁₂]²⁻ anion makes it an excellent candidate for encapsulation as a guest within large macrocyclic hosts. Conversely, functionalized dodecaborate cages could act as hosts for smaller molecules or ions. The formation of these host-guest complexes can be driven by a combination of factors, including halogen bonding, where the iodine atoms on the cluster surface interact with electron-donating sites on the host molecule. nih.gov

Catalysis and Industrial Chemical Processes

The unique electronic structure and three-dimensional aromaticity of polyhedral boron clusters endow them with high stability, making them suitable for applications in catalysis. nih.govacs.org

Perhalogenated dodecaborate anions are recognized for their role as weakly coordinating anions. nih.gov In transition metal catalysis, the counterion can significantly impact the activity of a cationic metal center. A weakly coordinating anion, such as [B₁₂I₁₂]²⁻, can enhance the catalytic activity by minimizing interference with the metal's coordination sphere, allowing for more efficient substrate binding and transformation.

Research has shown that perfunctionalized boron clusters can be successfully employed in gold-catalyzed reactions, such as ene-yne cyclizations. nih.govacs.org The dodecaborate counterion's weakly coordinating nature was confirmed through single-crystal X-ray analysis of the active catalyst. nih.gov Furthermore, theoretical studies using density functional theory (DFT) have shown that modified dodecaborate anions can bind and activate small molecules like O₂, CO, and N₂, which is a fundamental requirement for a catalyst. nih.gov For instance, the binding energy of carbon monoxide to a [B₁₂F₁₁]⁻ cluster is significant, suggesting these clusters could act as promoters to enhance catalyst selectivity or resistance to poisoning. nih.gov While these studies focus on other derivatives, the principles extend to the per-iodo-dodecahydrododecaborate anion, highlighting its potential as a stabilizing component in advanced catalytic systems.

The design of ligands is central to tuning the reactivity and selectivity of metal-based catalysts. nih.gov Boron clusters offer a novel, three-dimensional scaffold for creating innovative ligands. uni-wuerzburg.de The rigid icosahedral cage of the dodecaborate anion provides a predictable and stable core that can be functionalized. uni-wuerzburg.denih.govresearchgate.net

The per-iodo-dodecahydrododecaborate anion serves as a versatile precursor for this purpose. The iodine atoms can be selectively replaced to introduce coordinating groups, such as phosphines or amines, which can then bind to a metal center. researchgate.net This approach allows for the creation of ligands with a well-defined 3D geometry, which can influence the steric and electronic environment of the catalyst's active site in ways that are difficult to achieve with traditional planar organic ligands. nih.gov Research groups are actively developing catalytic methods to create B-C and B-N bonds on boron cages, turning them into building blocks for coordination chemistry. uni-wuerzburg.de This emerging field of ligand design could lead to new catalysts with unprecedented activity and selectivity for a range of industrial chemical processes.

Chemical Probes and Tracers in Non-Biological Systems

The unique properties of the per-iodo-dodecahydrododecaborate anion, particularly its stability and the presence of twelve iodine atoms, make it an excellent candidate for use as a chemical probe and tracer in non-biological systems. When labeled with radioactive iodine isotopes, the resulting tracer molecule can be used to monitor processes in materials science, geology, or industrial settings.

The key advantage of using a dodecaborate scaffold is the exceptional stability of the boron-iodine bond, which is less susceptible to enzymatic or chemical degradation compared to carbon-iodine bonds in some environments. researchgate.net This stability ensures that the radioactive signal remains associated with the tracer molecule, providing accurate data. Applications could include tracing fluid flow through porous media, monitoring the dispersion of additives in polymers, or studying the mechanisms of industrial chemical reactions under harsh conditions. The ability to incorporate multiple radioactive atoms per cluster can also lead to a higher signal intensity, enhancing detection sensitivity.

Precursors for Advanced Inorganic and Organometallic Compounds

The per-iodo-dodecahydrododecaborate anion is a valuable starting material for the synthesis of more complex, functionalized boron clusters. uni-wuerzburg.de The boron-iodine bonds on the cluster are reactive under specific conditions and can be substituted to form new bonds with carbon, nitrogen, oxygen, or sulfur. researchgate.net

This reactivity allows [B₁₂I₁₂]²⁻ to serve as a precursor for a wide range of advanced materials. For example, palladium-catalyzed cross-coupling reactions can be used to attach organic moieties, leading to the formation of organometallic hybrids with novel electronic or optical properties. researchgate.net Similarly, nucleophilic substitution reactions can introduce functional groups that can be used for further chemical modifications. researchgate.net An electrochemical strategy has been developed for the chalcogenation of the parent [B₁₂H₁₂]²⁻ anion, which can then be converted to highly nucleophilic thiol or selenol derivatives, demonstrating a pathway to functionalization that could be adapted for iodinated versions. acs.org The ability to systematically build upon the icosahedral core opens up possibilities for creating bespoke materials for electronics, optics, and catalysis.

Precursor Reaction TypeReagents/ConditionsProduct TypeRef.
Palladium-catalyzed Cross-coupling Nucleophiles (e.g., amines, alkoxides)B-N or B-O substituted clusters researchgate.net
Uncatalyzed Nucleophilic Substitution Nucleophiles (e.g., thiols)B-S substituted clusters researchgate.net
Iodination Iodine monochloride, AlCl₃Iodinated carboranes acs.org
Electrochemical Chalcogenation [SCN]⁻ or [SeCN]⁻, electrolysisPseudohalogenated clusters acs.org

Applications in Radiochemistry and Isotope Labeling Studies (e.g., using radioactive iodine isotopes for non-medical tracing)

The radioiodination of boron clusters is a well-established technique with significant potential for creating tracers for non-medical applications. researchgate.net The icosahedral dodecaborate cage is an ideal platform for labeling with radioactive iodine isotopes such as ¹²³I, ¹²⁵I, and ¹³¹I. nih.govresearchgate.netrsc.org

The process often involves electrophilic substitution using standard methods like the Chloramine-T procedure, which can achieve high radiochemical yields. researchgate.net An alternative is the use of palladium-catalyzed iodine exchange reactions. acs.org A key advantage of this system is the high stability of the resulting boron-halogen bond. researchgate.net

These radiolabeled clusters can serve as robust tracers for studying physical and chemical processes. For instance, they could be used to track the flow of liquids in geothermal systems, monitor leakage in industrial pipelines, or study the distribution of materials in complex mixtures. The ability to attach multiple radioisotopes to a single, stable, and chemically inert molecule provides a powerful tool for quantitative analysis in challenging environments.

Radioiodination MethodRadioisotope(s)Catalyst/ReagentTypical YieldsRef.
Oxidative Iodination ¹²⁵I, ¹³¹IChloramine-T75-96% researchgate.net
Copper-mediated Iodination ¹²³ICopper reagents(Not specified for clusters) rsc.org
Halogen Exchange ¹²⁵IPalladium catalyst~70% (for decaborane) acs.org

Future Perspectives and Unexplored Research Avenues for Per Iodo Dodecahydrododecaborate, Nasalt

Development of Novel Synthetic Methodologies for Enhanced Functionalization and Purity

The traditional synthesis of the parent [B₁₂H₁₂]²⁻ anion involves high-yield methods, such as the reaction of sodium tetrahydroborate with decaborane or diborane. cas.czresearchgate.net The per-iodo derivative, [B₁₂I₁₂]²⁻, has been prepared by refluxing Na₂[B₁₂H₁₂] with iodine monochloride. cas.cz However, future research will necessitate the development of more sophisticated and efficient synthetic protocols to enhance functionalization and ensure high purity.

Current challenges include the often-problematic functionalization of the highly stable inorganic system. d-nb.info Future methodologies may focus on:

Microwave-Assisted Synthesis: Inspired by rapid microwave-assisted methods developed for peretherated clusters, which drastically reduce reaction times from days to minutes, similar techniques could be adapted for the iodination and subsequent functionalization of the dodecaborate (B577226) cage. nih.govacs.org This approach could lead to more energy-efficient and faster production.

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, potentially leading to higher yields, improved purity, and safer handling of reactive intermediates.

Catalytic Functionalization: Exploring novel catalytic systems, potentially involving transition metals, could enable selective and controlled functionalization of the B-I vertices. This would be a significant advancement over current methods that often lead to a mixture of products. Research into the palladium-catalyzed cyanation of [B₁₂I₁₂]²⁻ serves as a precedent for this approach. d-nb.info

Electrochemical Synthesis: Electrochemical methods have been employed for the halogenation of related boron clusters. acs.org Further exploration of electrochemical strategies could provide a reagent-free and highly controllable route for both the initial iodination and subsequent derivatization, potentially minimizing waste and improving product purity. nih.gov

These advanced synthetic routes are crucial for producing high-purity, selectively functionalized Per-iodo-dodecahydrododecaborate, Nasalt, which is essential for its application in advanced materials and medicine.

Exploration of Expanded Reactivity Profiles and Reaction Design for Complex Architectures

The reactivity of the [B₁₂I₁₂]²⁻ anion is not yet fully explored. While the parent [B₁₂H₁₂]²⁻ anion undergoes various reactions, including electrophilic substitution to form carbonyl and cyano derivatives, the influence of the bulky, electron-withdrawing iodine substituents on the cage's reactivity warrants deeper investigation. cas.cz

Future research should focus on:

Redox Chemistry: Perfunctionalized dodecaborates exhibit reversible redox behavior, unlike the parent [B₁₂H₁₂]²⁻ which can undergo irreversible degradation upon oxidation. nih.govacs.orgnih.gov The [B₁₂I₁₂]²⁻ anion, in particular, has shown complex oxidation behavior in cyclic voltammetry experiments. acs.org A thorough investigation of its electrochemical properties could unlock applications in energy storage or as a redox-active building block. The stability of radical anions like [B₁₂Cl₁₂]¹⁻ suggests that a stable [B₁₂I₁₂]¹⁻ radical might be accessible under the right conditions. nih.govnih.gov

Nucleophilic Substitution: The B-I bonds are potential sites for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., -OR, -NR₂, -SR). This would significantly expand the library of available derivatives for various applications.

Cross-Coupling Reactions: Developing transition-metal-catalyzed cross-coupling reactions at the B-I vertices would be a powerful tool for constructing complex molecular architectures. This could enable the linking of the inorganic cluster to organic molecules, polymers, or other inorganic frameworks with high precision.

"Click" Chemistry: Adapting the principles of click chemistry by introducing azide or alkyne functionalities onto the boron cluster would facilitate its efficient and specific conjugation to biomolecules or materials, a crucial step for applications in targeted drug delivery or diagnostics.

The following table summarizes potential reaction pathways for expanding the chemical space of Per-iodo-dodecahydrododecaborate.

Reaction TypePotential ReagentsDesired Outcome
Redox Reactions Chemical or Electrochemical OxidantsStable radical anion [B₁₂I₁₂]¹⁻
Nucleophilic Substitution Alkoxides, Amines, ThiolatesFunctionalized clusters [B₁₂I₁₁(Nu)]²⁻
Cross-Coupling Organometallic reagents, Catalysts (Pd, Ni)Arylated or Alkylated Clusters
"Click" Chemistry Azides, AlkynesBio-conjugatable Clusters

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

Hybrid organic-inorganic materials, which combine components on a sub-micrometer or nanometer scale, often exhibit emergent properties superior to their individual constituents. nih.govresearchgate.netnih.gov The robust and well-defined structure of the [B₁₂I₁₂]²⁻ anion makes it an excellent candidate as an inorganic building block for such materials.

Unexplored research avenues include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): By functionalizing the [B₁₂I₁₂]²⁻ cluster with appropriate organic linkers, it can be incorporated as a node in the construction of novel MOFs. The large size and spherical shape of the cluster could lead to frameworks with unique pore structures and properties for applications in gas storage, separation, or catalysis.

Nanocomposites: Dispersing Na₂[B₁₂I₁₂] into polymer matrices could lead to nanocomposites with enhanced thermal stability, radiation shielding capabilities (due to the high iodine content), or ionic conductivity. The synthesis of nanoscale Na₂[B₁₂H₁₂] on silicate surfaces provides a proof-of-concept for creating such composite materials. researchgate.net

Self-Assembled Monolayers and Thin Films: The formation of self-organizing layers from complex molecular anions has been observed. researchgate.net Investigating the self-assembly of [B₁₂I₁₂]²⁻ on various substrates could lead to the development of functional surfaces with tailored properties.

Nanoparticle Functionalization: Attaching [B₁₂I₁₂]²⁻ clusters to the surface of metallic or semiconductor nanoparticles can modify their electronic, optical, and catalytic properties. The cluster could act as a stabilizing ligand or introduce new functionalities.

Advanced Theoretical Modeling for Predictive Chemistry and Materials Design

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the behavior of complex molecular systems. For the Per-iodo-dodecahydrododecaborate anion, advanced modeling can guide experimental efforts and accelerate discoveries.

Key areas for theoretical investigation are:

Electronic Structure and Aromaticity: While the parent [B₁₂H₁₂]²⁻ is known for its three-dimensional aromaticity, theoretical studies can elucidate how per-iodination affects the electron delocalization within the boron cage and the nature of the B-I bonds. researchgate.netdiva-portal.org Quantum chemical calculations can also predict NMR chemical shifts, which are crucial for experimental characterization. diva-portal.org

Reaction Mechanisms: Theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to investigate the mechanisms of potential reactions, such as electrophilic or nucleophilic substitution. nih.gov This can help in understanding reactivity patterns and optimizing reaction conditions.

Predictive Materials Design: Computational screening can be used to predict the properties of hypothetical hybrid materials incorporating the [B₁₂I₁₂]²⁻ cluster. For instance, modeling can predict the band structure of semiconductors, the ionic conductivity of solid electrolytes, or the binding affinity of host-guest systems.

Excited State Properties: Time-dependent DFT (TD-DFT) studies can predict the photophysical properties of [B₁₂I₁₂]²⁻ and its derivatives. scispace.com This is particularly relevant for applications in photochemistry or as photooxidants. scispace.com

Synergistic Research Across Disciplines for Unforeseen Applications

The unique properties of Per-iodo-dodecahydrododecaborate, Nasalt, position it at the intersection of several scientific disciplines. Fostering collaboration between chemists, physicists, materials scientists, and medical researchers is key to unlocking its full potential. iaea.orgwindows.net

Potential areas for synergistic research include:

Medical Imaging: The high iodine content (approximately 90% by mass) makes Na₂[B₁₂I₁₂] a promising candidate for an X-ray contrast agent. escholarship.org Interdisciplinary collaboration is needed to assess its efficacy, biocompatibility, and potential for targeted delivery to specific tissues.

Energy Storage: Perfunctionalized dodecaborates are being investigated as components for fast-ion-conducting solid electrolytes in next-generation batteries. acs.orgnih.gov This requires a joint effort between synthetic chemists to create new derivatives and materials scientists to fabricate and test battery prototypes.

Catalysis: The stable boron cluster could serve as a scaffold for catalytic sites. Research combining inorganic synthesis, organic chemistry, and chemical engineering could lead to the development of novel, highly stable catalysts.

Electronics and Optoelectronics: The tunable redox properties and potential for incorporation into hybrid materials suggest possible applications in electronic devices. Collaboration with physicists and electrical engineers could explore its use in sensors, memory devices, or light-emitting materials.

Challenges and Opportunities in Per-iodo-dodecahydrododecaborate Chemistry Research

Despite its promise, the field of Per-iodo-dodecahydrododecaborate chemistry faces several challenges that also represent significant research opportunities.

ChallengesOpportunities
Controlled Functionalization: Achieving selective functionalization of one or more of the 12 equivalent B-I vertices remains a major synthetic hurdle.Development of novel, highly selective synthetic methods would enable the creation of precisely tailored molecules for specific applications.
Solubility and Processing: The ionic nature of Na₂[B₁₂I₁₂] can limit its solubility in organic solvents, complicating its processing and integration into non-polar materials.Synthesis of derivatives with tailored counterions or functional groups can be used to tune solubility and improve processability for creating ionic liquids or polymer composites. acs.org
Understanding Reactivity: The complex redox behavior and general reactivity of the per-iodinated cluster are not well understood. acs.orgA fundamental understanding of its reactivity will open doors to new chemical transformations and the design of novel molecular architectures.
Cost and Scalability: The synthesis of the parent boron cluster and its subsequent iodination can be costly and complex, limiting its large-scale availability.Developing more efficient, scalable, and cost-effective synthetic routes using readily available starting materials is a key opportunity for enabling widespread application. researchgate.net

Sustainability Aspects in the Production and Application of Per-iodo-dodecahydrododecaborate, Nasalt

Integrating principles of green and sustainable chemistry into the research and development of Per-iodo-dodecahydrododecaborate is crucial for its long-term viability. rsc.org Future efforts should aim to minimize the environmental impact of its lifecycle.

Key sustainability considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or catalysis at lower temperatures, can significantly reduce the energy consumption of the production process. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a core principle of sustainable chemistry. For example, moving away from halogenated solvents like 1,1,2,2-tetrachloroethane, which has been used in the synthesis of [B₁₂I₁₂]²⁻, is desirable. cas.cz

Recyclability and Degradability: For applications in materials science, designing products that are either recyclable or can degrade into benign substances after their useful life is a critical long-term goal. While the high stability of the boron cage is an advantage for many applications, its persistence in the environment needs to be considered.

Lifecycle Assessment: Conducting a comprehensive lifecycle assessment of Na₂[B₁₂I₁₂] will help to identify the environmental hotspots in its production, use, and disposal, providing a scientific basis for future improvements.

By proactively addressing these sustainability challenges, the scientific community can ensure that the development of Per-iodo-dodecahydrododecaborate, Nasalt, and its applications proceeds in an environmentally responsible manner.

Q & A

Basic: What spectroscopic methods are essential for confirming the structural integrity of Per-iodo-dodecahydrododecaborate, Nasalt in synthetic chemistry research?

Answer:
To confirm structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹¹B and ¹H/¹³C for boron and ligand environments), infrared (IR) spectroscopy for functional group verification, and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray diffraction (XRD) is critical for crystallographic confirmation. Ensure purity standards align with reagent-grade specifications (≥99.5% for sodium-based salts, as per USP guidelines) . Cross-validate results with elemental analysis (e.g., inductively coupled plasma mass spectrometry for iodine quantification) to address potential isotopic interference .

Advanced: What factorial design approaches are optimal for investigating the solvent-dependent reactivity of Per-iodo-dodecahydrododecaborate, Nasalt in cross-coupling reactions?

Answer:
Use a full factorial design to systematically evaluate solvent polarity, temperature, and catalyst loading as independent variables. For example:

  • Variables : Solvent (DMF, THF, H₂O), temperature (25°C, 50°C, 75°C), catalyst (Pd/C, NiCl₂).
  • Response metrics : Reaction yield, byproduct formation, and kinetic stability.

Leverage ANOVA to identify interaction effects (e.g., solvent-temperature synergies) and optimize conditions. Pre-experimental calibration of solvent purity (≤0.1% water content for anhydrous systems) is critical to minimize confounding variables .

Basic: What stoichiometric considerations are critical when preparing Per-iodo-dodecahydrododecaborate, Nasalt derivatives for catalytic applications?

Answer:
Maintain a 1:12 molar ratio of sodium to dodecaborate core to preserve charge balance. Use gravimetric analysis for precise stoichiometric control, and validate via titration (e.g., iodometric titration for iodine content). Account for hydration states (e.g., Na₂HPO₄·12H₂O vs. anhydrous forms) when calculating reagent masses, as moisture content can alter reaction equilibria .

Advanced: How should researchers address conflicting data on the oxidative stability of Per-iodo-dodecahydrododecaborate, Nasalt in aqueous versus anhydrous environments?

Answer:
Adopt a reproducibility framework :

Replicate studies under controlled humidity (e.g., glovebox for anhydrous conditions).

Characterize degradation products using LC-MS and thermogravimetric analysis (TGA).

Apply multivariate regression to isolate variables (e.g., dissolved oxygen, pH).

Contradictions may arise from unaccounted trace oxidants (e.g., peroxides in solvents). Cross-reference data with theoretical models (e.g., density functional theory for bond dissociation energies) to reconcile experimental and computational results .

Basic: What chromatographic techniques are validated for quantifying trace impurities in Per-iodo-dodecahydrododecaborate, Nasalt batches?

Answer:
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for quantifying organic impurities. For ionic byproducts (e.g., unreacted NaI), ion chromatography with conductivity detection provides ppm-level sensitivity. Validate methods per ICH guidelines, including linearity (R² ≥0.998), precision (%RSD <2), and recovery (95–105%) .

Advanced: What multi-scale modeling strategies integrate quantum mechanical calculations with experimental kinetics to predict the decomposition pathways of Per-iodo-dodecahydrododecaborate, Nasalt?

Answer:
Combine ab initio molecular dynamics (AIMD) for bond-breaking dynamics with microkinetic modeling to simulate decomposition. Steps:

Calculate activation barriers (B3LYP/6-311+G(d,p) level) for iodide dissociation.

Validate with time-resolved spectroscopy (e.g., transient absorption for intermediate detection).

Align computational predictions with Arrhenius parameters derived from experimental rate constants.

Link findings to a conceptual framework (e.g., Marcus theory for electron transfer) to explain solvent-mediated decomposition .

Basic: How should researchers design a stability-indicating assay for Per-iodo-dodecahydrododecaborate, Nasalt under accelerated storage conditions?

Answer:
Use ICH Q1A(R2) guidelines :

  • Stress conditions : 40°C/75% RH (humidity), 0.1 M HCl/NaOH (hydrolysis), and UV light (photolysis).
  • Analytical endpoints : HPLC purity, pH-dependent solubility shifts, and XRD crystallinity changes.
    Correlate degradation products (e.g., NaI or B₁₂ clusters) with kinetic models (zero/first-order) to predict shelf life .

Advanced: What mechanistic studies are required to resolve contradictions in the catalytic activity of Per-iodo-dodecahydrododecaborate, Nasalt across heterogeneous vs. homogeneous systems?

Answer:
Implement operando spectroscopy :

  • In situ Raman to track boron-iodide bond dynamics during catalysis.
  • XAS (X-ray absorption spectroscopy) to monitor sodium coordination geometry.
    Compare turnover frequencies (TOF) with surface-area-normalized rates (for heterogeneous catalysts) and solvent dielectric constants (for homogeneous systems). Apply Sabatier analysis to identify rate-limiting steps (e.g., iodide leaching vs. boron center activation) .

Basic: What safety protocols are mandated for handling Per-iodo-dodecahydrododecaborate, Nasalt in laboratory settings?

Answer:
Follow OSHA and ACS guidelines :

  • Use fume hoods for weighing/transfer to prevent inhalation of fine particulates.
  • Store in amber glass under argon (moisture-sensitive).
  • Emergency protocols: Neutralize spills with 5% NaHCO₃ (acidic conditions) or 1% acetic acid (basic spills) .

Advanced: How can researchers apply the FINER criteria to formulate high-impact hypotheses about the biomedical applications of Per-iodo-dodecahydrododecaborate, Nasalt?

Answer:
Use the FINER framework :

  • Feasible : Assess radiolabeling efficiency (e.g., ¹²⁵I incorporation) in vitro.
  • Novel : Compare tumor uptake against existing boron carriers (e.g., BSH).
  • Ethical : Prioritize preclinical models (e.g., murine xenografts) over human trials initially.
  • Relevant : Align with neutron capture therapy (NCT) mechanisms for glioblastoma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.